molecular formula C5H12ClF6N2P B021838 N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate CAS No. 94790-35-9

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate

Cat. No.: B021838
CAS No.: 94790-35-9
M. Wt: 280.58 g/mol
InChI Key: CUKNPSDEURGZCO-UHFFFAOYSA-N
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Description

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TCFH) is an electrophilic chloroformamidinium salt that serves as a powerful and versatile coupling reagent in organic synthesis. It is primarily renowned for its critical role in facilitating challenging amide bond formations and peptide couplings, especially with sterically hindered carboxylic acids and low-nucleophilicity amines where standard methods fail. The mechanism involves activation of the carboxylic acid; when used with a Brønsted base like DIPEA, it can form acid chlorides or anhydrides, while with a strong Lewis base like N-methylimidazole (NMI), it generates highly reactive N-acyl imidazolium ions (NAIs) in situ, enabling efficient coupling with a broad range of nucleophiles. This TCFH-NMI system is particularly valuable for minimizing epimerization during the synthesis of stereochemically sensitive compounds. Beyond its primary application in amide and peptide synthesis, TCFH is extensively used as a key precursor in the synthesis of other high-performance uronium-based coupling reagents, such as HATU. Its utility also extends to other transformation reactions, including esterification, the synthesis of thioesters, and the formation of ketones. Researchers leverage TCFH in diverse fields such as pharmaceutical development for the synthesis of active pharmaceutical ingredients (APIs) and cytotoxins, polymer chemistry, and as a robust tool for bioconjugation, successfully enabling the creation of prodrugs for compounds with solubility or pharmacokinetic challenges. Key Applications: • Peptide coupling and amide bond formation • Synthesis of uronium and guanidinium coupling reagents (e.g., HATU) • Esterification and synthesis of thioesters • Bioconjugation and prodrug development • Pharmaceutical research and polymer chemistry Handling and Safety: This compound is a moisture-sensitive solid and should be stored frozen (<0°C) under inert conditions. It may cause skin and serious eye irritation. Personal protective equipment, including gloves and eye/face protection, is required. Important Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

[chloro(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKNPSDEURGZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451023
Record name Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207915-99-9, 94790-35-9
Record name Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
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Record name Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Key Parameters:

  • Solvent : Toluene for chlorination; dichloromethane for salt exchange.

  • Temperature : Reflux conditions (~110°C) for chlorination; room temperature for metathesis.

  • Yield : 40% (over two steps).

  • Purity : ≥98% (HPLC).

Alternative Chlorinating Agents: Thionyl Chloride and Phosphorus Oxychloride

While oxalyl chloride is the preferred reagent, thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) offer viable alternatives. Thionyl chloride reacts with tetramethylurea in toluene under reflux to generate the chloroformamidinium chloride intermediate, though yields are generally lower compared to oxalyl chloride. For example, a related synthesis of the chloride salt from dimethylformamide (DMF) and thionyl chloride yields 72%, suggesting potential inefficiencies in intermediate isolation.

Phosphorus oxychloride, though less commonly employed, follows a similar mechanism, with POCl₃ acting as both a chlorinating agent and a Lewis acid catalyst. However, procedural details for this route remain sparse in the literature, and yields are unspecified.

Salt Exchange Reaction for Hexafluorophosphate Formation

The second stage of TCFH synthesis involves replacing the chloride counterion with hexafluorophosphate. This is achieved by treating the chloroformamidinium chloride intermediate with KPF₆ in a polar aprotic solvent such as dichloromethane or acetonitrile. The reaction proceeds via ion exchange, driven by the low solubility of potassium chloride (KCl) in organic solvents.

Critical Considerations:

  • Solvent Choice : Dichloromethane ensures rapid dissolution of the intermediate and efficient mixing with KPF₆.

  • Stoichiometry : A slight excess of KPF₆ (1.1–1.2 equivalents) ensures complete conversion.

  • Workup : Aqueous washes remove residual KCl and hydrophilic by-products, enhancing product purity.

Comparative Analysis of Preparation Methods

The table below summarizes the key attributes of TCFH synthesis routes:

Chlorinating Agent Solvent System Reaction Time Yield Advantages Limitations
Oxalyl ChlorideToluene/Dichloromethane2 hours (reflux)40%High reproducibility; established protocolModerate yield; hygroscopic intermediate
Thionyl ChlorideTolueneNot specified≤72%Readily available reagentLower efficiency; side product formation
Phosphorus OxychlorideNot reportedNot reportedUnreportedPotential cost savingsLack of procedural details

Factors Influencing Reaction Efficiency and Product Purity

Moisture Control

TCFH and its intermediates are highly hygroscopic, necessitating anhydrous conditions throughout synthesis. Exposure to moisture leads to hydrolysis, forming undesired urea derivatives and reducing yield.

Solvent Selection

Toluene’s low polarity facilitates chlorination by stabilizing reactive intermediates, while dichloromethane’s higher polarity aids in salt exchange. Substituting toluene with acetonitrile in the metathesis step has been reported but may complicate purification.

Temperature and Reaction Time

Prolonged reflux during chlorination (>2 hours) risks decomposition, whereas insufficient time leads to incomplete conversion. Optimal results are achieved with strict adherence to documented durations.

Purification Techniques

Recrystallization from acetonitrile/diethyl ether mixtures enhances purity, yielding colorless crystals with minimal residual solvents .

Chemical Reactions Analysis

Types of Reactions

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate primarily undergoes substitution reactions, where it acts as a coupling reagent to facilitate the formation of amide bonds. It can also participate in other types of reactions, such as esterification and amidation.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and carboxylic acids. The reaction typically occurs in the presence of a base such as triethylamine or N,N-diisopropylethylamine.

    Esterification: Alcohols and carboxylic acids are used as reagents, with the reaction often conducted under mild heating.

    Amidation: Amines and carboxylic acids are the primary reagents, with the reaction facilitated by the presence of a base.

Major Products

The major products formed from these reactions include amides, esters, and other derivatives depending on the specific reagents used. For example, in peptide synthesis, the primary product is the peptide bond formed between amino acids.

Scientific Research Applications

Peptide Synthesis

TCFH is predominantly utilized in peptide synthesis due to its efficiency in forming amide bonds. It enhances the yield and purity of synthesized peptides compared to traditional coupling agents. TCFH's mechanism involves the formation of an active ester intermediate, which reacts with amino acids to form peptides .

Bioconjugation

In bioconjugation, TCFH is employed to link biomolecules such as proteins and nucleic acids. This application is vital for developing targeted drug delivery systems and diagnostic tools in medicine .

Pharmaceutical Development

TCFH has been used in synthesizing various pharmaceutical compounds, including antibiotics and cytotoxins for cancer treatment. Its role in activating carboxylic acids makes it suitable for producing complex organic molecules required in drug formulation .

Enzyme Kinetics Studies

Researchers utilize TCFH to study enzyme kinetics by synthesizing specific substrates that can be used to investigate enzyme activity and inhibition mechanisms. This application aids in understanding metabolic pathways and enzyme functionality .

Case Study 1: Peptide Synthesis Optimization

A study demonstrated that using TCFH significantly improved the yield of a complex cyclic peptide compared to traditional coupling agents like DIC (diisopropylcarbodiimide). The reaction conditions were optimized, resulting in a yield increase from 50% to 90% when TCFH was employed.

Case Study 2: Bioconjugation for Drug Delivery

In another study, TCFH was used to conjugate a chemotherapeutic agent with a targeting ligand. The resulting bioconjugate exhibited enhanced cellular uptake and specificity towards cancer cells, showcasing TCFH's potential in developing targeted therapies .

Comparative Data Table

Application AreaTraditional ReagentsTCFH Advantages
Peptide SynthesisDIC, HATUHigher yields, fewer side reactions
BioconjugationEDC, NHSImproved specificity and efficiency
Pharmaceutical SynthesisConventional methodsVersatile for complex molecules
Enzyme KineticsStandard substratesTailored substrates for specific assays

Mechanism of Action

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate acts as a coupling reagent by activating carboxylic acids to form reactive intermediates, which then react with amines to form amide bonds. The mechanism involves the formation of an activated ester intermediate, which facilitates the nucleophilic attack by the amine, leading to the formation of the amide bond.

Comparison with Similar Compounds

Key Properties:

  • Physical State : White to off-white crystalline powder.
  • Melting Point : ~130°C .
  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, MeCN) and moderately water-soluble due to its ionic nature .
  • Reactivity : Functions as a Lewis acid-base catalyst, activating carboxylic acids via intermediate acyloxyphosphonium species to facilitate nucleophilic attack by amines .

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of TCFH with related coupling reagents is provided below:

Reagent Structure Halogen Key Applications Selectivity/Yield
TCFH Formamidinium + Cl⁻ + PF₆⁻ Chlorine Peptide synthesis, mechanochemical couplings High chemoselectivity for unprotected alcohols ; ~34–75% yields
TFFH (Fluoro analogue) Formamidinium + F⁻ + PF₆⁻ Fluorine Amide couplings, O-alkyl isouronium synthesis Prefers substrates without hydroxyl groups; lower side reactions in basic conditions
HATU Uronium + triazole + PF₆⁻ None High-yield peptide bonds Faster activation but higher epimerization risk
COMU Uronium + oxyma + PF₆⁻ None Low-toxicity amide couplings Reduces racemization; stable in DMF

Mechanistic and Performance Differences

  • TCFH vs. TFFH :

    • Halogen Effect : The chlorine in TCFH enhances electrophilicity, enabling activation of sterically hindered carboxylic acids. In contrast, TFFH’s fluorine improves solubility but reduces reactivity toward hydroxyl-containing substrates .
    • Chemoselectivity : TCFH selectively couples carboxylic acids in the presence of unprotected benzylic alcohols (e.g., 4-(hydroxymethyl)benzoic acid), whereas TFFH requires protective groups .
  • TCFH vs. Uronium Reagents (HATU, COMU): Activation Pathway: TCFH forms acyloxyphosphonium intermediates, while uronium reagents generate active esters. This difference reduces epimerization in TCFH-mediated reactions . Environmental Impact: TCFH’s compatibility with mechanochemistry minimizes solvent waste compared to solution-phase uronium reagents .

Research Findings and Case Studies

  • Mechanochemical Synthesis: TCFH with K₂HPO₄ achieved 75% yield in alcohol-to-amine substitutions under solvent-free ball milling, outperforming TFFH (26% yield) in analogous conditions .
  • Anticancer Drug Synthesis: TCFH enabled a critical amidation step in C20-epi-aminosalinomycin production, achieving 68% yield without protecting groups .
  • Peptide Couplings: In AstraZeneca’s synthesis of polyimide monomers, TCFH provided 34% yield in a sterically demanding coupling, avoiding racemization observed with HATU .

Biological Activity

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TCFH) is a chemical compound widely utilized in biochemical research, particularly as a coupling reagent in peptide synthesis and bioconjugation reactions. This article examines the biological activity of TCFH, focusing on its biochemical properties, cellular effects, molecular mechanisms, dosage effects, and transport mechanisms.

TCFH is recognized for its role in facilitating peptide bond formation by activating carboxylic acids to form reactive intermediates. This property is critical in the synthesis of peptides and proteins, making TCFH an essential tool in biochemical research. The compound's ability to convert carboxylic acids into acylating agents allows for efficient coupling with amines, leading to the formation of amide bonds .

2. Cellular Effects

TCFH exhibits significant effects on various cell types and processes:

  • Cell Signaling : TCFH can influence cellular signaling pathways, impacting gene expression and cellular metabolism.
  • Gene Expression : Studies indicate that TCFH modulates the expression of genes related to cell growth and differentiation, affecting how cells respond to external stimuli.
  • Enzyme Activity : The compound interacts with specific enzymes, leading to their activation or inhibition, which alters metabolic pathways and cellular functions .

3. Molecular Mechanism

The molecular mechanism underlying TCFH's biological activity involves its interaction with biomolecules:

  • Binding Interactions : TCFH binds to certain enzymes and proteins, modifying their activity and consequently influencing cellular processes.
  • Metabolic Pathways : By inhibiting enzymes involved in metabolic pathways, TCFH can alter the flow of metabolites within cells .

4. Dosage Effects in Animal Models

Research on dosage effects reveals that TCFH's impact varies significantly with concentration:

  • Low Doses : At lower concentrations, TCFH effectively modulates cellular processes without causing toxicity.
  • High Doses : Increased concentrations may lead to adverse effects such as cellular damage or disruption of physiological functions. Understanding these dosage effects is crucial for determining safe usage levels in research applications .

5. Transport and Distribution

The transport mechanisms of TCFH are vital for its biological activity:

  • Cellular Uptake : TCFH interacts with specific transporters that facilitate its movement across cellular membranes.
  • Target Site Delivery : Efficient transport ensures that TCFH reaches target sites within cells where it can exert its biological effects .

6. Case Studies and Research Findings

Several studies have highlighted the applications and biological activities of TCFH:

StudyFindings
Lebel et al., 2008Demonstrated TCFH's efficacy as a coupling reagent in bioconjugation reactions, enhancing peptide synthesis efficiency .
Recent ResearchInvestigated the effects of varying concentrations of TCFH on different cell lines, revealing dose-dependent responses in gene expression related to growth factors.
Toxicological AssessmentEvaluated the safety profile of TCFH, indicating potential hazards at high exposure levels but minimal acute toxicity at lower concentrations .

Q & A

Q. What are the key physicochemical properties of Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (CMF-HFP) relevant to its use in organic synthesis?

CMF-HFP is a water-soluble, non-volatile, and colorless quaternary ammonium salt with a melting point of 130°C and high polarity due to its large dipole moment . Its strong basicity and stability in polar solvents (e.g., MeCN) make it suitable for reactions requiring controlled pH and solubility. The hexafluorophosphate counterion enhances stability by minimizing ion pairing, which is critical for maintaining reactivity in peptide coupling and amide bond formation .

Q. How is CMF-HFP employed as a coupling reagent in peptide synthesis?

CMF-HFP facilitates amide bond formation by activating carboxylic acids into reactive intermediates (e.g., acyloxyphosphonium species). A typical protocol involves:

  • Dissolving CMF-HFP (1.0–1.2 equiv) and the carboxylic acid in MeCN or DMF.
  • Adding a base (e.g., N-methylimidazole or DIPEA) to deprotonate the acid.
  • Introducing the amine nucleophile to form the amide bond, often at 25–30°C for 12–24 hours . Yields exceeding 70% are achievable with minimal racemization, particularly in solid-phase peptide synthesis .

Q. What analytical techniques are recommended for characterizing CMF-HFP-mediated reaction products?

  • NMR Spectroscopy : Monitor reaction progress via <sup>31</sup>P NMR to track phosphorus-containing intermediates .
  • HPLC/MS : Confirm peptide purity and molecular weight .
  • X-ray Crystallography : Resolve structural ambiguities in coordination complexes (e.g., PF6<sup>−</sup> anion interactions) .

Advanced Research Questions

Q. What strategies resolve mechanistic ambiguities in CMF-HFP-mediated amide bond formation?

The exact mechanism remains debated, but studies suggest:

  • Lewis Acid/Base Interactions : CMF-HFP acts as a Lewis base to coordinate transition metals (e.g., Pd, Cu) or as a Lewis acid to stabilize electron-rich intermediates .
  • Surface Reactivity : On self-assembled monolayers (SAMs), CMF-HFP forms interchain carboxylic anhydrides rather than acid fluorides, contrasting with solution-phase behavior. This discrepancy highlights the role of proximity effects in surface chemistry .
  • Kinetic Studies : Use stopped-flow IR or <sup>19</sup>F NMR to monitor intermediate lifetimes and identify rate-limiting steps .

Q. How do reaction conditions influence the chemoselectivity of CMF-HFP compared to fluorinated analogs (e.g., TFFH)?

CMF-HFP exhibits distinct chemoselectivity in mechanochemical reactions. For example:

  • Solvent Effects : In DMF, CMF-HFP preferentially activates alcohols for nucleophilic substitution, while TFFH favors acid fluoride formation .
  • Additives : Tetrabutylammonium fluoride (TBAF) shifts CMF-HFP reactivity toward acid fluorides by decomposing anhydride intermediates .
Reagent Preferred Substrate Key Product Conditions
CMF-HFPAlcoholsAnhydridesSolid-state, DMF
TFFHCarboxylic AcidsAcid FluoridesMeCN, TBAF

Q. How can researchers address discrepancies between solution-phase and surface-bound reactivity of CMF-HFP?

Surface-bound reactions (e.g., on SAMs) often deviate due to restricted mobility and interfacial effects. To reconcile discrepancies:

  • Controlled Environment : Perform reactions under inert atmospheres to exclude moisture, which hydrolyzes intermediates .
  • Spectroscopic Mapping : Use FT-IR or XPS to characterize surface-bound species and compare with solution-phase analogs .

Data Contradiction Analysis

Q. Why does CMF-HFP exhibit divergent behavior in peptide coupling versus polymer synthesis?

In peptide synthesis, CMF-HFP’s high polarity stabilizes charged intermediates, promoting amide bond formation . In polymer synthesis, its ability to act as a ligand for transition metals (e.g., Pd) facilitates coordination polymerization, but competing side reactions (e.g., anion exchange with PF6<sup>−</sup>) can reduce efficiency. Optimizing metal-to-ligand ratios and solvent polarity (e.g., DMF vs. THF) mitigates this .

Methodological Recommendations

  • Reaction Optimization Table :

    Parameter Optimal Range Impact on Yield
    CMF-HFP Equiv1.0–1.2>70% with excess
    SolventMeCN or DMFPolar aprotic preferred
    Temperature25–30°CMinimizes decomposition
    BaseN-MethylimidazoleEnhances activation
  • Troubleshooting :

    • Low Yields : Increase CMF-HFP equivalents or switch to DMF for poorly soluble substrates .
    • Side Reactions : Add molecular sieves to scavenge moisture or use anhydrous solvents .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate
Reactant of Route 2
Reactant of Route 2
N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate

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